Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate

Medicinal Chemistry Synthetic Intermediate Protecting Group Strategy

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate (CAS 1147998-25-1) is a synthetic heterocyclic building block with the molecular formula C14H21ClN4O2 and a molecular weight of 312.79 g/mol. It consists of a piperidine ring bearing a Boc (tert-butoxycarbonyl) protecting group at the 1-position and a 6-chloropyrazin-2-ylamino substituent at the 4-position.

Molecular Formula C14H21ClN4O2
Molecular Weight 312.8
CAS No. 1147998-25-1
Cat. No. B2457887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate
CAS1147998-25-1
Molecular FormulaC14H21ClN4O2
Molecular Weight312.8
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC(=N2)Cl
InChIInChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)17-12-9-16-8-11(15)18-12/h8-10H,4-7H2,1-3H3,(H,17,18)
InChIKeyCXRBBVCJYYJQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate (CAS 1147998-25-1): Core Structural Identity and Procurement Context


Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate (CAS 1147998-25-1) is a synthetic heterocyclic building block with the molecular formula C14H21ClN4O2 and a molecular weight of 312.79 g/mol [1]. It consists of a piperidine ring bearing a Boc (tert-butoxycarbonyl) protecting group at the 1-position and a 6-chloropyrazin-2-ylamino substituent at the 4-position [1]. The compound is employed as a protected intermediate in medicinal chemistry campaigns, where the Boc group provides orthogonal amine protection during multi-step syntheses and the chloropyrazine moiety serves as a handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling . Its primary utility lies in the synthesis of kinase inhibitor candidates and CNS-targeted agents, where the 4-aminopiperidine scaffold is a privileged pharmacophore.

Why Generic Substitution is Not Advisable for Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate (CAS 1147998-25-1)


This compound is not a final pharmacologically active entity but a strategically protected intermediate. The presence of the Boc group is critical for synthetic compatibility; premature deprotection or substitution with a non-Boc protected analog (e.g., 6-chloro-N-(piperidin-4-yl)pyrazin-2-amine, CAS 1211539-25-1) would expose the secondary amine, leading to uncontrolled reactivity, unwanted side reactions, and altered physicochemical properties . Similarly, the 4-aminopiperidine linkage pattern differentiates this compound from its 4-(piperazin-1-yl) counterpart (tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate, CAS 426829-52-9), which lacks the hydrogen-bond donor capacity of the NH linker . The chlorine atom at the 6-position of the pyrazine ring is essential for further derivatization; pyrazine regioisomers or dechlorinated analogs would not provide the same synthetic utility. These structural features are not interchangeable without compromising the intended synthetic pathway or the properties of the final target molecule.

Quantitative Differentiation Evidence for Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate (CAS 1147998-25-1)


Boc Protection Status and Molecular Weight as a Determinant of Synthetic Utility vs. Deprotected Analog

The target compound possesses a Boc protecting group, resulting in a molecular weight of 312.79 g/mol and a computed XLogP3-AA of 2.5 [1]. The direct deprotected analog, 6-chloro-N-(piperidin-4-yl)pyrazin-2-amine (CAS 1211539-25-1), has a molecular weight of 212.68 g/mol and a molecular formula of C9H13ClN4 . This 100.11 g/mol mass difference fundamentally alters the compound's solubility, lipophilicity, and chromatographic behavior. The Boc group provides orthogonal N-protection, which is essential for multi-step synthetic sequences where the piperidine NH must remain inert during reactions that would otherwise modify a free amine. Quantitative procurement specifications for the target compound typically require ≥95% purity (HPLC) , whereas the deprotected analog is inherently less stable and more hygroscopic, complicating long-term storage and accurate weighing.

Medicinal Chemistry Synthetic Intermediate Protecting Group Strategy

Hydrogen-Bond Donor Capacity of the 4-Aminopiperidine Linker vs. the Piperazine Analog

The target compound features a 4-aminopiperidine scaffold where the NH linker between the piperidine and pyrazine rings provides one hydrogen-bond donor (HBD). PubChem property data confirms an HBD count of 1 and a topological polar surface area (TPSA) of 67.4 Ų [1]. In contrast, the direct piperazine analog, tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate (CAS 426829-52-9), lacks this NH linker, resulting in an HBD count of 0 [2]. This structural difference is critical in kinase inhibitor design, where the NH group often engages in a key hydrogen-bonding interaction with the hinge region of the ATP-binding pocket. The presence of the HBD additionally influences solubility, permeability, and off-target promiscuity profiles in subsequent biological testing. This compound is explicitly referenced as being prepared under the same conditions as the piperazine analog (Compound 1, Step 6) in patent procedures , indicating a deliberate choice between the two scaffolds during lead optimization.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Reactivity of the 6-Chloropyrazine Moiety as a Synthetic Handle vs. Alternative Heterocyclic Building Blocks

The chlorine atom at the 6-position of the pyrazine ring is a well-precedented leaving group for SNAr reactions and palladium-catalyzed cross-couplings. Comparative reactivity studies on 2,6-dichloropyrazine demonstrate that the 6-chloro position undergoes selective monosubstitution with amines under mild conditions (Cs2CO3, DMF, room temperature to 80°C), as employed in the synthesis of this compound . This contrasts with 2-chloropyrimidine analogs, where the reactivity and regioselectivity profile differs due to altered electron deficiency of the heterocycle. The target compound retains a second potential functionalization site at the pyrazine 5-position (C-H), enabling subsequent orthogonal derivatization. Commercial availability is documented at ≥95% purity from multiple vendors including AKSci, Enamine, and Apollo Scientific , with pricing that reflects the multi-step synthesis from 2,6-dichloropyrazine and 4-amino-1-Boc-piperidine.

Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Optimal Procurement and Application Scenarios for Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate (CAS 1147998-25-1)


Kinase Inhibitor Lead Optimization Requiring a Boc-Protected 4-Aminopiperidine Hinge-Binding Motif

Medicinal chemistry programs targeting kinases (e.g., JAK, BTK, PI3K, or SYK families) frequently employ 4-aminopiperidine scaffolds to engage the kinase hinge region via a hydrogen-bond donor-acceptor pair. This compound provides the necessary NH donor (HBD = 1) [1] in a Boc-protected form that can be carried through multiple synthetic steps before final deprotection and functionalization. The chloropyrazine moiety can be further elaborated via SNAr or Suzuki coupling to introduce diverse aryl or heteroaryl substituents, enabling rapid SAR exploration . This compound is specifically referenced in synthetic procedures alongside its piperazine analog, indicating its use in patent-protected kinase inhibitor series where the aminopiperidine linker was deliberately selected over the piperazine alternative for superior target engagement [2].

Synthesis of CNS-Targeted Agents Requiring Balanced Physicochemical Properties

The computed XLogP3-AA of 2.5 and TPSA of 67.4 Ų [1] place this intermediate within the favorable range for CNS drug-likeness (CNS MPO desirability). The Boc group can be removed under mild acidic conditions to reveal the free piperidine amine, which can then be elaborated into final compounds targeting CNS receptors such as 5-HT, dopamine, or NMDA subtypes. The 6-chloropyrazine substructure has precedent in CNS-active compounds, as evidenced by its presence in serotonin receptor ligands and GlyT-1 inhibitors . Researchers developing CNS-penetrant clinical candidates can use this building block to access final compounds with favorable brain exposure parameters.

Fragment-Based Drug Discovery and Parallel Library Synthesis

As a bifunctional building block with orthogonal reactive handles (Boc-protected amine and 6-chloropyrazine), this compound is well-suited for diversity-oriented synthesis and parallel library generation. The chloropyrazine moiety permits rapid diversification via palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids or amines, while the Boc group ensures chemoselectivity [1]. Commercial availability from multiple suppliers in ≥95% purity supports reproducible library production, and the compound's solid-state stability facilitates automated weighing and liquid handling in high-throughput synthesis platforms.

Synthesis of PROTACs and Bifunctional Degraders Requiring a Piperidine Linker with a Functionalizable Pyrazine Cap

The emergence of targeted protein degradation (PROTAC) technology has created demand for heterobifunctional building blocks. This compound offers a rigid piperidine linker with a Boc handle for E3 ligase ligand attachment and a 6-chloropyrazine moiety that can be functionalized as a target-protein binding element. The defined molecular geometry (4-substituted piperidine with equatorial NH preference) and the hydrogen-bond donor capacity of the NH linker [1] can contribute to the formation of stable ternary complexes, a critical parameter for efficient ubiquitination and degradation. The synthetic accessibility and commercial availability of this building block make it a practical choice for PROTAC SAR campaigns.

Quote Request

Request a Quote for Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.